molecular formula C16H18N2O3S2 B2491846 N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1049831-72-2

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2491846
CAS No.: 1049831-72-2
M. Wt: 350.45
InChI Key: CEOAXDIHUBLAAZ-UHFFFAOYSA-N
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Description

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is unique due to its combination of a piperidine ring, a thiophene ring, and a sulfonyl group, which confer distinct chemical and biological properties.

Biological Activity

N-phenyl-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, a thiophene ring, and a sulfonyl group, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3S2C_{16}H_{18}N_{2}O_{3}S_{2} with a molecular weight of 350.5 g/mol. Its structural complexity allows for various interactions with biological targets, making it an interesting candidate for drug development.

PropertyValue
Molecular FormulaC16H18N2O3S2C_{16}H_{18}N_{2}O_{3}S_{2}
Molecular Weight350.5 g/mol
CAS Number1049831-72-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent enzymatic reactions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. This modulation can lead to changes in cellular responses, including proliferation and apoptosis .

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens .
    • Minimum Inhibitory Concentration (MIC) : The compound's MIC values have shown promising results in inhibiting bacterial growth, indicating its potential as an antimicrobial agent.
PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30

Study on Antimicrobial Properties

A study conducted on various derivatives of piperidine compounds highlighted the antimicrobial efficacy of this compound. The research demonstrated that this compound significantly inhibited the growth of multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Evaluation

In vitro assays were performed to evaluate the compound's activity against selected pathogens. The results indicated that this compound could effectively disrupt biofilm formation in Staphylococcus epidermidis, which is crucial for its pathogenicity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in the thiophene or sulfonamide groups can lead to different pharmacological profiles, emphasizing the importance of SAR studies in optimizing this compound for therapeutic use.

Properties

IUPAC Name

N-phenyl-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(17-13-7-2-1-3-8-13)14-9-4-5-11-18(14)23(20,21)15-10-6-12-22-15/h1-3,6-8,10,12,14H,4-5,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOAXDIHUBLAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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